Pyrazole-1-carboxamidine, 3,5-dimethyl-, monohydrochloride

Description

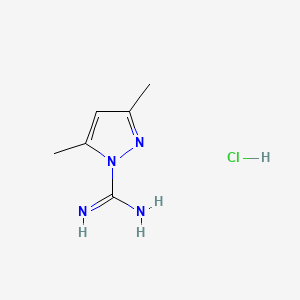

Pyrazole-1-carboxamidine, 3,5-dimethyl-, monohydrochloride is a heterocyclic organic compound featuring a pyrazole core substituted with methyl groups at the 3- and 5-positions and a carboxamidine group at the 1-position. The monohydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical and agrochemical applications. The carboxamidine moiety contributes to its basicity and ability to engage in hydrogen bonding, which is critical for interactions with biological targets such as enzymes or receptors.

Properties

IUPAC Name |

3,5-dimethylpyrazole-1-carboximidamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N4.ClH/c1-4-3-5(2)10(9-4)6(7)8;/h3H,1-2H3,(H3,7,8);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOLOESWKXGHYCY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C(=N)N)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

22906-75-8 (Parent) | |

| Record name | 1-Guanyl-3,5-dimethylpyrazole hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040027643 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID20193089 | |

| Record name | Pyrazole-1-carboxamidine, 3,5-dimethyl-, monohydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20193089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40027-64-3 | |

| Record name | 1-Guanyl-3,5-dimethylpyrazole hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040027643 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 40027-64-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51109 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pyrazole-1-carboxamidine, 3,5-dimethyl-, monohydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20193089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5-dimethyl-1H-pyrazole-1-carboxamidine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-Guanyl-3,5-dimethylpyrazole hydrochloride | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y6BB2E5H2U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Mechanism of Action

Target of Action

It is known that pyrazole derivatives form the core of various nonsteroidal anti-inflammatory drugs (nsaids) and antihypertensive drugs. Therefore, it can be inferred that this compound may interact with similar targets.

Mode of Action

It is used as a polymer-bound reagent for the amidation of amines to make guanidines. This suggests that it may interact with its targets by facilitating the formation of guanidine structures.

Result of Action

It has been used in the synthesis of novel 3,5-dimethyl-1h-pyrazole-1-carbothiohydrazide derivatives, which showed promising anti-tumor activity against liver carcinoma (hepg2) and lung carcinoma (a549) cell lines.

Action Environment

It should also be kept away from sources of ignition and direct sunlight.

Biochemical Analysis

Biochemical Properties

Pyrazole-1-carboxamidine, 3,5-dimethyl-, monohydrochloride plays a crucial role in biochemical reactions, particularly in the guanylation of amines. This compound interacts with enzymes, proteins, and other biomolecules to facilitate the formation of guanidine groups. It is known to interact with primary and secondary aliphatic amines under mild conditions, leading to the formation of guanidylated products. The nature of these interactions involves the formation of stable guanidine derivatives, which are essential in peptide synthesis and other biochemical processes.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are significant. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. It has been observed to modulate the activity of enzymes involved in metabolic pathways, leading to changes in metabolite levels and metabolic flux. Additionally, it can impact gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing cellular responses and functions.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules. This compound acts as a guanylation reagent, forming stable guanidine derivatives with primary and secondary aliphatic amines. The binding interactions involve the formation of covalent bonds between the compound and the target amines, leading to the formation of guanidylated products. Additionally, it can inhibit or activate enzymes by modifying their active sites, thereby influencing their catalytic activity. These molecular interactions result in changes in gene expression and cellular metabolism, contributing to its overall biochemical effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. This compound is known for its stability under ambient conditions, with a melting point of 112-114°C. Its stability and degradation can vary depending on the experimental conditions. Long-term studies have shown that it can have sustained effects on cellular function, with changes in enzyme activity and gene expression observed over extended periods. These temporal effects are crucial for understanding its long-term impact on biochemical processes.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it has been observed to have beneficial effects on metabolic pathways and enzyme activity. At higher doses, it can exhibit toxic or adverse effects, including changes in cellular metabolism and gene expression. Threshold effects have been observed, where the compound’s impact on cellular function becomes more pronounced at specific dosage levels. These findings highlight the importance of dosage optimization in experimental studies.

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly those related to guanylation reactions. It interacts with enzymes and cofactors involved in the formation of guanidine groups, leading to changes in metabolic flux and metabolite levels. The compound’s role in these pathways is essential for understanding its overall impact on cellular metabolism and biochemical processes.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. This compound can be transported across cell membranes and distributed to various cellular compartments, where it exerts its biochemical effects. Its localization and accumulation within specific tissues are crucial for understanding its overall impact on cellular function and metabolism.

Subcellular Localization

The subcellular localization of this compound is an important aspect of its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. Its localization within these compartments can influence its interactions with biomolecules and its overall biochemical effects. Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and its impact on cellular processes.

Biological Activity

Pyrazole-1-carboxamidine, 3,5-dimethyl-, monohydrochloride is a compound that has gained attention in medicinal chemistry due to its potential biological activities. This compound belongs to the pyrazole family, which is known for a diverse range of biological effects, including anti-inflammatory, anticancer, and antimicrobial properties. This article explores the biological activity of this specific pyrazole derivative, summarizing relevant research findings, case studies, and synthesis methods.

Chemical Structure and Properties

The molecular formula for this compound is with a molecular weight of 146.58 g/mol. The compound features a five-membered aromatic ring containing two nitrogen atoms (pyrazole), a carboxamidine group, and two methyl groups at the 3 and 5 positions. The hydrochloride salt enhances its solubility in water, which is crucial for biological applications .

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazole derivatives. A notable investigation involved synthesizing various pyrazole derivatives and evaluating their cytotoxic effects against carcinoma cell lines using the MTT assay. Among these derivatives, one compound demonstrated significant activity with an IC50 value of 5.35 μM against liver carcinoma cells, indicating potent anticancer properties . This suggests that modifications to the pyrazole structure can enhance its biological efficacy.

Anti-inflammatory Effects

Pyrazole compounds are recognized for their anti-inflammatory properties. The mechanism often involves inhibition of cyclooxygenase (COX) enzymes, similar to well-known drugs like celecoxib. The carboxamidine group in Pyrazole-1-carboxamidine may contribute to its ability to modulate inflammatory pathways by interacting with COX enzymes or other inflammatory mediators .

Antimicrobial Activity

The antimicrobial effects of pyrazole derivatives have also been documented. Research indicates that certain pyrazoles exhibit activity against various bacterial strains. The lipophilic nature imparted by the dimethyl groups may enhance membrane permeability, allowing better interaction with microbial cells .

Synthesis and Evaluation

A study focused on synthesizing novel pyrazole derivatives through one-pot reactions involving 3,5-dimethyl-1H-pyrazole-1-carbothiohydrazide. The resulting compounds were evaluated for their biological activities against cancer cell lines and showed promising results compared to standard chemotherapeutic agents like cisplatin .

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) analysis of pyrazoles has revealed that specific substitutions on the pyrazole ring significantly impact their biological activities. For instance, the introduction of different substituents at various positions on the ring can enhance or diminish cytotoxicity against cancer cells .

Data Summary

Scientific Research Applications

Medicinal Chemistry Applications

Antiviral Activity

Pyrazole-1-carboxamidine has been investigated for its antiviral properties, particularly against the M2 ion channel of the influenza A virus. In studies, the compound demonstrated inhibitory effects on wild-type strains of the virus, indicating potential as an antiviral agent. For instance, derivatives of pyrazole-1-carboxamidine were synthesized and evaluated for their ability to inhibit the M2 proton channel activity, yielding promising results in terms of potency and selectivity against resistant strains .

Drug Development

The compound serves as a scaffold for developing new therapeutic agents due to its ability to form stable interactions with various biological targets. Its incorporation into drug design has been explored in several studies focusing on nonsteroidal anti-inflammatory drugs (NSAIDs) and antihypertensive medications . The guanylation reactions facilitated by pyrazole-1-carboxamidine have been utilized in synthesizing novel guanidines that exhibit enhanced biological activity .

Material Science Applications

Self-Assembly and Nanostructures

Research has shown that pyrazole-1-carboxamidine can form self-assembled structures with unique properties. These structures are of interest in material science for applications such as drug delivery systems and nanomaterials. The ability of the compound to engage in hydrogen bonding and other non-covalent interactions makes it suitable for supramolecular chemistry studies.

Supramolecular Chemistry Applications

Supramolecular Interactions

The interactions of pyrazole-1-carboxamidine with biological molecules have been studied to elucidate potential pathways for drug action. Its unique functional groups allow for specific binding to proteins and nucleic acids, making it a valuable tool in supramolecular chemistry. The compound's capacity to form complexes with metal ions has also been explored, contributing to the development of new materials with tailored properties.

-

Antiviral Efficacy Study

A study assessed the antiviral efficacy of pyrazole-1-carboxamidine derivatives against various strains of influenza A virus. Compounds were screened for their IC50 values against wild-type and mutant forms of the M2 protein, revealing that some derivatives maintained activity against resistant strains . -

Synthesis of Guanidines

Researchers synthesized guanidines from pyrazole-1-carboxamidine through reaction with primary amines under mild conditions. This process yielded compounds with enhanced biological activity, demonstrating the utility of pyrazole-1-carboxamidine in drug synthesis .

Comparison with Similar Compounds

Structural Analogs from the Pyrazole-1-carboximidamide Family

lists 11 pyrazole-1-carboximidamide derivatives with varying substituents on the phenyl rings. Key comparisons include:

Key Findings :

- Substituent Effects : Electron-donating groups (e.g., methyl in Compound 7) enhance lipophilicity and membrane permeability, while electron-withdrawing groups (e.g., nitro in Compound 9) improve oxidative stability .

- Salt Form: The monohydrochloride form of the 3,5-dimethyl derivative offers superior aqueous solubility compared to non-salt analogs, which is advantageous for formulation .

Comparison with Triazole Derivatives

Triazole-based compounds () share structural similarities but differ in heterocyclic core composition:

Key Findings :

- Heterocyclic Core : Pyrazoles (2 N atoms) generally exhibit lower metabolic stability than triazoles (3 N atoms) but offer greater flexibility in substituent placement .

- Biological Activity : Triazoles like penconazole are optimized for agrochemical use, whereas pyrazole-1-carboxamidine derivatives are explored for targeted enzyme inhibition in drug discovery .

Q & A

Q. What are the standard methods for synthesizing and characterizing Pyrazole-1-carboxamidine, 3,5-dimethyl-, monohydrochloride?

- Methodological Answer : Synthesis typically involves nucleophilic substitution or condensation reactions under controlled conditions (e.g., anhydrous solvents, inert atmosphere). For characterization:

- X-ray Diffraction (XRD) : Determines crystallographic parameters (monoclinic systems are common for pyrazole derivatives) and lattice constants .

- FTIR Spectroscopy : Identifies functional groups (e.g., amidine C=N stretches near 1650 cm⁻¹, N-H bends for hydrochloride salts) .

- Transmission Electron Microscopy (TEM) : Provides particle size distribution and morphology data .

Q. How can researchers confirm the crystal structure of this compound?

- Methodological Answer : Use single-crystal XRD to resolve the atomic arrangement. Refinement via SHELXL (a widely used crystallographic software) can validate bond lengths, angles, and hydrogen bonding networks. For example, monoclinic systems often exhibit specific space groups (e.g., P2₁/c) . Cross-reference lattice parameters (e.g., unit cell volume, axis lengths) with published crystallographic data .

Q. What safety precautions are necessary when handling this compound?

- Methodological Answer : The compound is classified under EU Regulation 1272/2008 as:

- Acute Toxicity (Category 4) : Use PPE (gloves, goggles) to avoid ingestion (H302) .

- Skin Sensitizer (Category 1) : Implement fume hoods to prevent dermal exposure (H317) .

- Aquatic Hazard (Chronic 3) : Dispose of waste via approved protocols to minimize environmental release (H412) .

Advanced Research Questions

Q. How can structural modifications (e.g., methyl group substitution) influence reactivity or biological activity?

- Methodological Answer : The 3,5-dimethyl substitution on the pyrazole ring enhances steric hindrance, potentially reducing nucleophilic attack at the amidine group. Comparative studies with analogs (e.g., 3-methyl vs. 3,5-dimethyl derivatives) using:

- Density Functional Theory (DFT) : Predict electronic effects (e.g., charge distribution at the amidine group) .

- Enzyme Inhibition Assays : Test binding affinity changes in biological targets (e.g., kinases) .

Q. How can researchers resolve contradictions between XRD and TEM data (e.g., crystallinity vs. particle aggregation)?

- Methodological Answer :

- Sample Preparation : Ensure XRD samples are single-crystalline, while TEM may require sonication to disperse aggregates .

- Complementary Techniques : Pair with Dynamic Light Scattering (DLS) to assess colloidal stability or use Scanning Electron Microscopy (SEM) for surface topology .

Q. What strategies optimize the compound’s stability under varying pH and temperature conditions?

- Methodological Answer :

- Solubility Studies : Test in buffered solutions (pH 1–12) using UV-Vis spectroscopy to monitor degradation (e.g., hydrochloride salt stability in acidic media) .

- Thermogravimetric Analysis (TGA) : Determine thermal decomposition thresholds (e.g., loss of HCl at >150°C) .

Q. How can synthetic yields be improved while minimizing byproducts?

- Methodological Answer :

- Reaction Optimization : Use polar aprotic solvents (e.g., DMF) to stabilize intermediates, and employ catalysts (e.g., triethylamine) for amidine formation .

- Chromatographic Monitoring : Track reaction progress via HPLC to isolate pure fractions and reduce oligomerization (common in pyrazole derivatives) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.